molecular formula C17H17NO4S B030458 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate CAS No. 139122-20-6

2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate

Cat. No.: B030458
CAS No.: 139122-20-6
M. Wt: 331.4 g/mol
InChI Key: OGFUVAXFYGBCAK-UHFFFAOYSA-N
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Description

2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate is a high-value chemical intermediate designed for advanced organic synthesis and medicinal chemistry research. This compound features a reactive tosylate (p-toluenesulfonate) group attached via an ethylene linker to a 2-oxoindolin-4-yl (isatin-derived) scaffold. The tosylate is an excellent leaving group, making this molecule a versatile electrophile for nucleophilic substitution reactions, particularly in the alkylation of amines, thiols, and alcohols. Its primary research value lies in its role as a key precursor for the synthesis of more complex molecules, especially those targeting protein kinases and other ATP-binding enzymes. The 2-oxoindoline core is a privileged structure in drug discovery, prevalent in numerous bioactive compounds and approved pharmaceuticals with demonstrated activity as kinase inhibitors (e.g., Sunitinib). Researchers can utilize this tosylate to efficiently introduce the 2-(2-oxoindolin-4-yl)ethyl moiety into potential drug candidates, enabling structure-activity relationship (SAR) studies and the development of novel therapeutic agents for oncology, neurology, and inflammatory diseases. This compound is supplied for use in chemical biology and pharmaceutical development laboratories.

Properties

IUPAC Name

2-(2-oxo-1,3-dihydroindol-4-yl)ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-12-5-7-14(8-6-12)23(20,21)22-10-9-13-3-2-4-16-15(13)11-17(19)18-16/h2-8H,9-11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFUVAXFYGBCAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=C3CC(=O)NC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435096
Record name 2-(2-Oxo-2,3-dihydro-1H-indol-4-yl)ethyl 4-methylbenzene-1-sulfonate
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Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139122-20-6
Record name 1,3-Dihydro-4-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139122-20-6
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Record name 2-(2-Oxo-2,3-dihydro-1H-indol-4-yl)ethyl 4-methylbenzene-1-sulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Indol-2-one, 1,3-dihydro-4-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]
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Preparation Methods

Byproduct Formation and Mitigation

During the synthesis of related compounds, such as 4-(2-(propylamino)ethyl)indolin-2-one hydrochloride, the unintended formation of 4-(2-chloroethyl)indolin-2-one (3) has been observed. This byproduct arises from incomplete tosylation or competing alkylation pathways. To suppress its formation:

  • Temperature Control: Maintaining temperatures below 60°C minimizes thermal decomposition.

  • Catalyst Loading: Increasing potassium hydroxide concentration to 10% of the alcohol mass enhances reaction efficiency.

Scalability and Industrial Adaptations

The patent-pending method for 2-(2-thienyl)ethyl 4-methylbenzenesulfonate offers insights into industrial-scale production. Key adaptations include:

  • Continuous Stirring: Ensures homogeneous mixing of Tosyl chloride and alcohol.

  • Batch Processing: Reactions conducted in 1L batches achieve 95% yield, demonstrating scalability.

Characterization and Analytical Data

Spectroscopic Validation

1H NMR (400 MHz, CDCl3):

  • δ 8.84 (s, 1H, NH), 7.14 (t, J = 7.8 Hz, aromatic), 3.84 (t, J = 7.2 Hz, CH2 adjacent to sulfonate).
    LCMS-1: m/z 332.2 (MH+), confirming molecular ion integrity.

Purity Assessment

High-performance liquid chromatography (HPLC) reveals ≥98% purity at 214 nm, with a retention time (tR) of 7.34 minutes.

Comparative Analysis of Methods

Parameter Method A (Pyridine) Method B (KOH)
Reaction Time 3 hours2 hours
Yield 85–90%90–96%
Base PyridinePotassium hydroxide
Temperature 0°CRoom temperature
Purification Column chromatographyFiltration + washing

Method B offers superior efficiency and yield, making it preferable for large-scale synthesis.

Chemical Reactions Analysis

2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of cellular processes such as apoptosis and cell cycle regulation . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate (Target Compound) C₁₇H₁₇NO₄S 331.39 Oxoindolin, tosyl Ropinirole synthesis
2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate C₁₇H₁₅NO₅S 345.36 Phthalimide, tosyl Radiopharmaceuticals (SAAC chelators); crystal structure resolved (R factor: 0.052)
2-(1-Benzofuran-3-yl)ethyl 4-methylbenzenesulfonate C₁₇H₁₆O₄S 316.37 Benzofuran, tosyl Unspecified biological activity; potential use in organic synthesis
2-(3-Methyl-3H-diazirin-3-yl)ethyl 4-methylbenzenesulfonate C₁₁H₁₄N₂O₃S 254.31 Diazirine (photoreactive), tosyl Photoaffinity labeling probes
2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate C₁₃H₂₀O₆S 304.36 PEG-like chain, tosyl HPLC derivatization agent for hydrophilic analytes
2-[5-Cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]ethyl 4-methylbenzenesulfonate C₁₄H₁₃N₃O₅S 335.34 Pyrimidine, cyano, tosyl Nucleoside analog synthesis; enzyme inhibition potential

Physicochemical Properties

Compound Name Solubility Trends Crystal Packing Features
Target Compound Moderate lipophilicity due to aromaticity Planar oxoindolin core may enable π-π stacking; tosyl group enhances crystallinity
2-(1,3-Dioxoisoindolin-2-yl)ethyl tosylate Low aqueous solubility Stabilized by intermolecular π-π interactions (Cg···Cg distance: 3.3867 Å)
2-(2-Hydroxyethoxy)ethyl tosylate High hydrophilicity PEG-like chain improves aqueous solubility; used in polar matrices

Structural Data Comparison

Parameter Target Compound Phthalimide Derivative Benzofuran Derivative
Bond Length (S–O) ~1.46 Å (typical tosyl) 1.465 Å Not reported
Torsion Angles N/A N1–C16–C17–O3: 61.8° N/A
Crystal System N/A Monoclinic (C2/c) Not reported

Biological Activity

2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C17H18NO4S\text{C}_{17}\text{H}_{18}\text{N}\text{O}_{4}\text{S}

It features an oxoindole moiety linked to an ethyl sulfonate group, which is thought to contribute to its biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study reported that this compound effectively inhibited the proliferation of human lung cancer cells by triggering caspase-dependent pathways, leading to programmed cell death .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It was evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that it possesses a broad-spectrum antimicrobial effect, which may be attributed to its ability to disrupt bacterial cell membranes .

Apoptosis Induction

The mechanism underlying the anticancer effects involves the activation of intrinsic apoptotic pathways. This pathway is characterized by the release of cytochrome c from mitochondria, activation of caspases, and subsequent DNA fragmentation. The compound's interaction with specific cellular targets has been suggested to enhance this apoptotic signaling cascade.

Antibacterial Mechanism

For its antimicrobial activity, the compound appears to interfere with bacterial cell wall synthesis and membrane integrity. This disruption leads to increased permeability and ultimately cell lysis. The precise molecular targets within the bacterial cells remain an area for further investigation .

Study 1: Lung Cancer Cell Lines

In a controlled laboratory setting, this compound was tested on A549 lung cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value determined at approximately 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates, correlating with elevated levels of activated caspases.

Study 2: Antimicrobial Efficacy

A separate study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli. The compound's effectiveness was compared with standard antibiotics, revealing superior activity against resistant strains .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC (µM/µg/mL)Mechanism
AnticancerA549 Lung Cancer Cells15 µMApoptosis via caspase activation
AntimicrobialStaphylococcus aureus32 µg/mLCell wall synthesis disruption
AntimicrobialEscherichia coli64 µg/mLMembrane integrity disruption

Q & A

Basic: What are the optimal synthetic routes for 2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis typically involves sulfonation of the hydroxyl group in the indolinone precursor using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

  • Reagent Stoichiometry: Maintain a 1:1.2 molar ratio of indolinone derivative to tosyl chloride to minimize side reactions.
  • Temperature Control: Conduct reactions at 0–5°C to suppress hydrolysis of the sulfonyl chloride.
  • Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Validation: Confirm product identity via 1^1H NMR (e.g., δ 7.86 ppm for aromatic protons of the tosyl group) and mass spectrometry .

Basic: How is the molecular structure of this compound characterized, and what crystallographic parameters are critical for validation?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include:

  • Data Collection: Use a Bruker SMART diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 90 K to minimize thermal motion artifacts .
  • Refinement: Employ SHELXL-97 with full-matrix least-squares refinement. Typical R-factors should be <0.05 (e.g., R = 0.052, wR = 0.122 in related sulfonates) .
  • Geometric Parameters: Validate bond lengths (e.g., S1–O1 = 1.437 Å, C8–N1 = 1.347 Å) and torsion angles (e.g., O3–C17–C16 = 106.23°) against literature values .
  • Hydrogen Bonding: Analyze intermolecular interactions (e.g., C–H···O) to explain packing stability .

Advanced: What mechanistic insights govern the reactivity of the sulfonate ester group in nucleophilic substitution reactions?

Methodological Answer:
The sulfonate ester acts as a leaving group in SN2 reactions. Key factors include:

  • Leaving Group Ability: The tosyl group’s electron-withdrawing nature stabilizes the transition state, as shown by DFT calculations (e.g., activation energy <30 kcal/mol) .
  • Steric Effects: Bulky substituents on the indolinone ring hinder nucleophilic attack, reducing reaction rates.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of incoming species (e.g., amines, alkoxides) .
  • Kinetic Studies: Monitor reaction progress via 19^{19}F NMR or HPLC to determine rate constants (k ≈ 103^{-3} s1^{-1} in DMSO at 25°C) .

Advanced: How can contradictions between experimental spectroscopic data (e.g., NMR, IR) and computational predictions be resolved?

Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:

  • Solvent Correction: Apply the IEF-PCM model in DFT calculations to account for solvent polarity (e.g., δ 1^1H NMR shifts ±0.3 ppm in CDCl3 vs. DMSO-d6) .
  • Conformational Sampling: Use molecular dynamics (MD) simulations to identify dominant conformers contributing to averaged experimental signals.
  • 2D NMR: Employ NOESY or HSQC to resolve overlapping peaks (e.g., distinguish aromatic protons at δ 7.4–7.9 ppm) .
  • Vibrational Analysis: Compare experimental IR (e.g., S=O stretch at 1365 cm1^{-1}) with scaled DFT frequencies (scaling factor = 0.961) .

Advanced: What thermodynamic factors influence the stability of this compound in solid-state and solution phases?

Methodological Answer:
Stability is governed by:

  • Crystal Packing: SC-XRD reveals C–H···O interactions (2.8–3.2 Å) that stabilize the lattice. Thermal gravimetric analysis (TGA) shows decomposition >200°C .
  • Solution Hydrolysis: Monitor pH-dependent degradation via UV-Vis (λ = 270 nm). Hydrolysis half-life (t1/2_{1/2}) is >24 hrs in neutral buffer but <2 hrs at pH 12 .
  • Oxidative Stability: Use cyclic voltammetry to assess susceptibility to oxidation (e.g., E1/2_{1/2} = +1.2 V vs. Ag/AgCl in acetonitrile) .

Advanced: How can computational methods (e.g., DFT, MD) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to predict binding affinities to target proteins (e.g., ΔG ≈ -8.5 kcal/mol for kinase inhibition) .
  • QSAR Models: Correlate electronic parameters (HOMO/LUMO energies) with experimental IC50_{50} values. For example, electron-withdrawing groups on the indolinone ring enhance activity .
  • Solubility Prediction: Apply COSMO-RS to estimate logP (experimental logP = 2.1 ± 0.3) and aqueous solubility (0.5 mg/mL at 25°C) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
2-(2-Oxoindolin-4-yl)ethyl 4-methylbenzenesulfonate

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